molecular formula C7H7F2NO B2546758 (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol CAS No. 2166176-54-9

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Cat. No.: B2546758
CAS No.: 2166176-54-9
M. Wt: 159.136
InChI Key: ULPJPAKKTBZGSF-SCSAIBSYSA-N
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Description

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is an organic compound featuring a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanol group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoropyridine.

    Grignard Reaction: 3,5-difluoropyridine is reacted with a Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol group.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the ethanol group facilitates its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1R)-1-(3,5-Dichloropyridin-4-yl)ethanol: Similar structure but with chlorine atoms instead of fluorine.

    (1R)-1-(3,5-Dibromopyridin-4-yl)ethanol: Similar structure but with bromine atoms instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of fluorine atoms in (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, compared to its chlorinated or brominated analogs.

    Reactivity: The fluorine atoms influence the compound’s reactivity, making it suitable for specific chemical transformations and applications.

Properties

IUPAC Name

(1R)-1-(3,5-difluoropyridin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPJPAKKTBZGSF-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=NC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166176-54-9
Record name (1R)-1-(3,5-difluoropyridin-4-yl)ethan-1-ol
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